molecular formula C15H13BrN2O6 B11666282 ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate

ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate

Cat. No.: B11666282
M. Wt: 397.18 g/mol
InChI Key: PSHGBBNQTSDPFY-UHFFFAOYSA-N
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Description

ETHYL 2-{4-BROMO-2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that includes a brominated phenoxy group and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-BROMO-2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE typically involves multiple steps. One common method includes the bromination of a phenoxyacetate precursor followed by the introduction of the diazinane ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-BROMO-2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This is common in aromatic compounds where halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

ETHYL 2-{4-BROMO-2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of biochemical assays and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 2-{4-BROMO-2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated phenoxy group and the diazinane ring play crucial roles in binding to these targets and modulating their activity. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-BROMOBENZOATE: Similar in structure but lacks the diazinane ring.

    ETHYL 2-(2-BROMO-4-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE: Contains similar functional groups but differs in the arrangement of atoms.

Uniqueness

ETHYL 2-{4-BROMO-2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE is unique due to the presence of both a brominated phenoxy group and a diazinane ring, which confer specific chemical properties and biological activities not found in other similar compounds.

Properties

Molecular Formula

C15H13BrN2O6

Molecular Weight

397.18 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C15H13BrN2O6/c1-2-23-12(19)7-24-11-4-3-9(16)5-8(11)6-10-13(20)17-15(22)18-14(10)21/h3-6H,2,7H2,1H3,(H2,17,18,20,21,22)

InChI Key

PSHGBBNQTSDPFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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